1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and fluoro-thienyl groups in its structure makes it a valuable candidate for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reactions, which are crucial for incorporating the difluoromethyl group into the molecule . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors resistant to elemental fluorine and hydrogen fluoride . The process typically includes the dissolution of a difluoromethyl-pyrazole compound in an inert solvent, followed by direct fluorination with elemental fluorine.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which are essential for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, catalysts, and fluorinating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethyl-substituted products, which can be further modified through subsequent reactions .
Scientific Research Applications
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro-thienyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives .
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethylester .
Uniqueness
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine stands out due to its unique combination of difluoromethyl and fluoro-thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClF3N3S |
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Molecular Weight |
283.70 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3N3S.ClH/c10-7-2-1-6(16-7)5-13-8-3-4-14-15(8)9(11)12;/h1-4,9,13H,5H2;1H |
InChI Key |
PCTJNLWHFLVWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)CNC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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